1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
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Overview
Description
1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide is a complex organic compound featuring a pyrrolidine ring, an acetyl group, and a trifluoromethylphenyl moiety.
Preparation Methods
The synthesis of 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Acetyl Group: Acetylation of the pyrrolidine ring is achieved using acetyl chloride in the presence of a base such as pyridine.
Attachment of the Trifluoromethylphenyl Group: This step involves the use of trifluoromethylphenyl isocyanate, which reacts with the acetylated pyrrolidine to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 1-Acetyl-N-(2-{[3-(fluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
- 1-Acetyl-N-(2-{[3-(chloromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
- 1-Acetyl-N-(2-{[3-(bromomethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide
Properties
Molecular Formula |
C21H20F3N3O3 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
1-acetyl-N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H20F3N3O3/c1-13(28)27-11-5-10-18(27)20(30)26-17-9-3-2-8-16(17)19(29)25-15-7-4-6-14(12-15)21(22,23)24/h2-4,6-9,12,18H,5,10-11H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
QITSKZQKNFXNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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